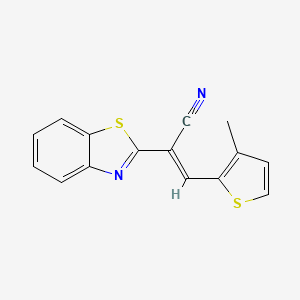
2-(1,3-benzothiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile, commonly known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTA-1 belongs to the family of acrylonitrile derivatives, which have been extensively studied for their biological activities and pharmacological properties.
作用機序
The exact mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BTA-1 has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. BTA-1 has also been reported to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the immune response and inflammation.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, BTA-1 has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. BTA-1 has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In viral infections, BTA-1 has been demonstrated to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In bacterial infections, BTA-1 has been shown to exhibit antibacterial activity against certain strains of bacteria.
実験室実験の利点と制限
BTA-1 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. BTA-1 is also relatively inexpensive compared to other compounds with similar activities. However, BTA-1 has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may affect its bioavailability and activity. BTA-1 also has limited selectivity for certain targets, which may result in off-target effects.
将来の方向性
Several future directions for BTA-1 research can be identified. One direction is to investigate the potential applications of BTA-1 in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the structure-activity relationship of BTA-1 and its derivatives to identify more potent and selective compounds. Additionally, the development of novel synthetic routes for BTA-1 and its derivatives may enable the production of larger quantities of these compounds for further research and development.
Conclusion:
In conclusion, BTA-1 is a chemical compound that has potential applications in various fields due to its biological activities and pharmacological properties. The synthesis of BTA-1 involves the reaction of 2-aminobenzothiazole with 3-methyl-2-thiophene carboxaldehyde in the presence of acrylonitrile. BTA-1 has been investigated for its anticancer, antiviral, and antimicrobial activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways in cells. BTA-1 has several advantages for lab experiments, but also has some limitations. Several future directions for BTA-1 research can be identified, including the investigation of its potential applications in the treatment of other diseases and the exploration of its structure-activity relationship.
合成法
The synthesis of BTA-1 involves the reaction of 2-aminobenzothiazole with 3-methyl-2-thiophene carboxaldehyde in the presence of acrylonitrile. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain a high-purity compound.
科学的研究の応用
BTA-1 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BTA-1 has been investigated for its anticancer, antiviral, and antimicrobial activities. In material science, BTA-1 has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In analytical chemistry, BTA-1 has been utilized as a reagent for the determination of metal ions in environmental and biological samples.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c1-10-6-7-18-14(10)8-11(9-16)15-17-12-4-2-3-5-13(12)19-15/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKHPGATFTCIT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

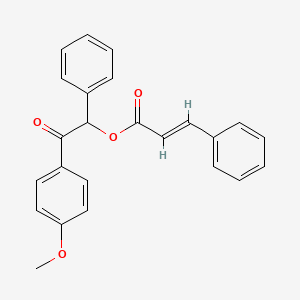
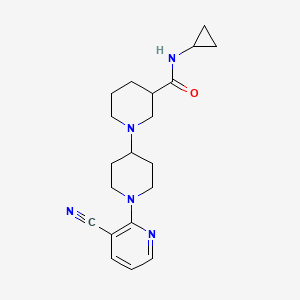
![N-methyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5405522.png)
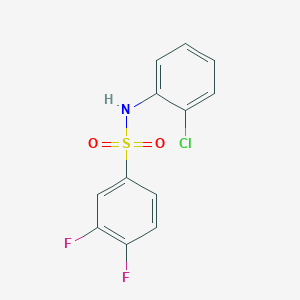

![2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5405544.png)
![(1S,5R,11aS)-3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5405546.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5405556.png)
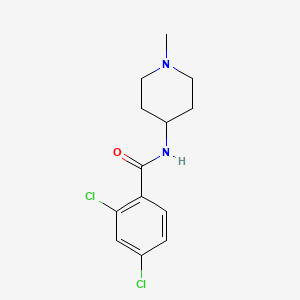
![N-{3-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5405574.png)

![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5405584.png)
